![molecular formula C18H20N2O4S B15028359 Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-55-2](/img/structure/B15028359.png)
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild, and the process is efficient, adhering to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
- Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and the combination of thiazole and pyrimidine rings. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its potential as an inhibitor of human acetylcholinesterase (hAChE) and its cytotoxic effects against cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the reaction of ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and other reagents under reflux conditions. The final product is obtained in high yield and characterized using techniques such as NMR spectroscopy and X-ray diffraction.
Table 1: Structural Data of this compound
Property | Value |
---|---|
Molecular Formula | C27H28N2O7S |
Molecular Weight | 524.57 g/mol |
Melting Point | 448–449 K |
Crystal System | Triclinic |
Dihedral Angles | 87.8° and 17.9° |
1. Inhibition of Human Acetylcholinesterase (hAChE)
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent inhibitory effects on hAChE. In vitro assays showed that the compound displayed an IC50 value in the low micromolar range (approximately 1 μM) for hAChE inhibition. This activity is significant as it suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
Table 2: hAChE Inhibition Data
Compound | IC50 (μM) |
---|---|
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl... | ~1.00 |
Methyl paraoxon (control) | 0.0049 |
2. Cytotoxicity Against Cancer Cell Lines
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including lung cancer (A549) and renal cancer (TK-10). Using the sulforhodamine B (SRB) assay, it was found to significantly induce apoptosis and arrest the cell cycle at different phases.
Table 3: Cytotoxicity Data
Cell Line | Compound Concentration (μM) | % Cell Viability |
---|---|---|
A549 | 10 | <50% |
TK-10 | 10 | <50% |
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific enzymes and cellular pathways. Molecular docking studies have indicated strong binding affinities to hAChE, suggesting that structural features such as the thiazole ring and methoxyphenyl substituent play crucial roles in enhancing inhibitory activity.
Q & A
Q. Basic: What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiazole and pyrimidine precursors. For example, a Z-configuration benzylidene derivative can be synthesized via Knoevenagel condensation under reflux with acetic acid as a catalyst. Key steps include:
- Cyclization of thiazolo-pyrimidine intermediates using sulfur and nitrogen sources.
- Substituent-specific modifications (e.g., methoxy or fluorophenyl groups) via nucleophilic substitution or cross-coupling reactions.
Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (70–100°C), and catalyst selection (e.g., piperidine for imine formation) to achieve yields >75% .
Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Monoclinic crystal systems (e.g., P21/n space group) with unit cell parameters (a = 7.5–18.2 Å, β = 94.5°) are common .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.8–7.5 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
Q. Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from polymorphism or solvent effects. To resolve these:
- Compare torsion angles (e.g., C11–C16–C15–C14 = 0.9° vs. C18–C17–C2–S1 = 0.9°) across multiple crystal structures.
- Analyze intermolecular interactions (e.g., C–H···O bonds in unit cell packing) using Mercury software.
- Validate with DFT calculations to assess energy-minimized conformers .
Q. Advanced: How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often stem from substituent electronic effects or assay variability. Mitigation strategies include:
- Systematic SAR: Compare analogues with varying substituents (e.g., 4-methoxyphenyl vs. 2-fluorobenzylidene) in standardized assays (e.g., MIC for antimicrobial activity).
- Computational docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes).
- Validate with dose-response curves to exclude false positives/negatives .
Q. Basic: What in vitro assays are recommended for screening biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (IC₅₀ reported at 12–25 µM for thiazolo-pyrimidines).
- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values benchmarked against cisplatin.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10 µM) .
Q. Advanced: How do electron-donating/withdrawing substituents influence reactivity in downstream derivatization?
Methodological Answer:
- Methoxy groups (electron-donating) : Stabilize electrophilic aromatic substitution at the 4-position, enhancing regioselectivity in halogenation.
- Fluorophenyl groups (electron-withdrawing) : Increase electrophilicity of the pyrimidine ring, facilitating nucleophilic addition (e.g., Grignard reactions).
- Quantify effects via Hammett constants (σ⁺) and DFT-computed Fukui indices .
Q. Advanced: What experimental protocols assess stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., stability up to 200°C).
- pH Stability Studies : Incubate in buffers (pH 2–12) for 24h, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS .
Properties
CAS No. |
617698-55-2 |
---|---|
Molecular Formula |
C18H20N2O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-5-13-16(21)20-15(11-6-8-12(23-3)9-7-11)14(17(22)24-4)10(2)19-18(20)25-13/h6-9,13,15H,5H2,1-4H3 |
InChI Key |
AHVRYPIGDKCUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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